molecular formula C25H40N2O2 B6014569 1-[Cyclohexyl(methyl)amino]-3-[3-[[dicyclopropylmethyl(methyl)amino]methyl]phenoxy]propan-2-ol

1-[Cyclohexyl(methyl)amino]-3-[3-[[dicyclopropylmethyl(methyl)amino]methyl]phenoxy]propan-2-ol

Cat. No.: B6014569
M. Wt: 400.6 g/mol
InChI Key: MAOQAPILLHKDGY-UHFFFAOYSA-N
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Description

1-[Cyclohexyl(methyl)amino]-3-[3-[[dicyclopropylmethyl(methyl)amino]methyl]phenoxy]propan-2-ol is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which includes cyclohexyl, dicyclopropylmethyl, and phenoxy groups, making it an interesting subject for chemical research and development.

Preparation Methods

The synthesis of 1-[Cyclohexyl(methyl)amino]-3-[3-[[dicyclopropylmethyl(methyl)amino]methyl]phenoxy]propan-2-ol involves multiple steps, each requiring specific reaction conditions and reagents. The general synthetic route can be summarized as follows:

    Formation of the phenoxy intermediate: The initial step involves the preparation of the phenoxy intermediate through a nucleophilic substitution reaction. This is typically achieved by reacting a phenol derivative with an appropriate halogenated compound under basic conditions.

    Introduction of the cyclohexyl group: The cyclohexyl group is introduced via a Grignard reaction, where a cyclohexylmagnesium halide reacts with the phenoxy intermediate to form the desired product.

    Formation of the dicyclopropylmethyl group: The dicyclopropylmethyl group is incorporated through a Friedel-Crafts alkylation reaction, using a dicyclopropylmethyl halide and a Lewis acid catalyst.

    Final assembly: The final step involves the coupling of the cyclohexyl and dicyclopropylmethyl intermediates with the phenoxy intermediate under reductive amination conditions to yield the target compound.

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

1-[Cyclohexyl(methyl)amino]-3-[3-[[dicyclopropylmethyl(methyl)amino]methyl]phenoxy]propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of ester or amide bonds and the formation of corresponding acids or amines.

Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts to facilitate the desired transformations.

Scientific Research Applications

1-[Cyclohexyl(methyl)amino]-3-[3-[[dicyclopropylmethyl(methyl)amino]methyl]phenoxy]propan-2-ol has several scientific research applications, including:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.

    Pharmacology: It can be used in pharmacological studies to investigate its effects on various biological systems and its potential as a lead compound for drug discovery.

    Materials Science: The compound’s structural properties may be exploited in the development of advanced materials with specific functionalities, such as polymers or nanomaterials.

    Biological Research: It can be used as a tool compound in biological research to study its interactions with cellular components and its effects on cellular processes.

Mechanism of Action

The mechanism of action of 1-[Cyclohexyl(methyl)amino]-3-[3-[[dicyclopropylmethyl(methyl)amino]methyl]phenoxy]propan-2-ol involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, leading to modulation of their activity. This can result in changes in cellular signaling pathways, gene expression, or metabolic processes, ultimately influencing the physiological response.

Comparison with Similar Compounds

1-[Cyclohexyl(methyl)amino]-3-[3-[[dicyclopropylmethyl(methyl)amino]methyl]phenoxy]propan-2-ol can be compared with similar compounds such as:

Properties

IUPAC Name

1-[cyclohexyl(methyl)amino]-3-[3-[[dicyclopropylmethyl(methyl)amino]methyl]phenoxy]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H40N2O2/c1-26(22-8-4-3-5-9-22)17-23(28)18-29-24-10-6-7-19(15-24)16-27(2)25(20-11-12-20)21-13-14-21/h6-7,10,15,20-23,25,28H,3-5,8-9,11-14,16-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAOQAPILLHKDGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC(=CC=C1)OCC(CN(C)C2CCCCC2)O)C(C3CC3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H40N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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